molecular formula C14H12O4 B5699286 4-hydroxy-3-(hydroxymethyl)phenyl benzoate

4-hydroxy-3-(hydroxymethyl)phenyl benzoate

Cat. No. B5699286
M. Wt: 244.24 g/mol
InChI Key: OCZPHMSJVDFWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-(hydroxymethyl)phenyl benzoate, also known as HHB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HHB is a white crystalline powder that is soluble in water and is commonly used in the synthesis of different compounds.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(hydroxymethyl)phenyl benzoate is not fully understood, but it is thought to be related to its antioxidant and anti-inflammatory properties. 4-hydroxy-3-(hydroxymethyl)phenyl benzoate has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and inflammation.
Biochemical and Physiological Effects:
4-hydroxy-3-(hydroxymethyl)phenyl benzoate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can lead to a reduction in cellular damage. 4-hydroxy-3-(hydroxymethyl)phenyl benzoate has also been shown to have a protective effect on the liver, kidneys, and heart.

Advantages and Limitations for Lab Experiments

4-hydroxy-3-(hydroxymethyl)phenyl benzoate has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, one limitation of 4-hydroxy-3-(hydroxymethyl)phenyl benzoate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-hydroxy-3-(hydroxymethyl)phenyl benzoate. One potential area of research is the development of new drugs based on 4-hydroxy-3-(hydroxymethyl)phenyl benzoate for the treatment of various diseases. Another area of research is the study of the mechanism of action of 4-hydroxy-3-(hydroxymethyl)phenyl benzoate, which could lead to a better understanding of its potential applications. Additionally, further research could be done to explore the potential use of 4-hydroxy-3-(hydroxymethyl)phenyl benzoate in the field of materials science, as it has been shown to have potential applications as a polymer additive.

Synthesis Methods

4-hydroxy-3-(hydroxymethyl)phenyl benzoate can be synthesized through a variety of methods, including the reaction of salicylic acid with benzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure 4-hydroxy-3-(hydroxymethyl)phenyl benzoate.

Scientific Research Applications

4-hydroxy-3-(hydroxymethyl)phenyl benzoate has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory and antioxidant properties. 4-hydroxy-3-(hydroxymethyl)phenyl benzoate has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer.

properties

IUPAC Name

[4-hydroxy-3-(hydroxymethyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-9-11-8-12(6-7-13(11)16)18-14(17)10-4-2-1-3-5-10/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZPHMSJVDFWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Hydroxy-3-(hydroxymethyl)phenyl] benzoate

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